N-(2H-1,3-benzodioxol-5-yl)-3-(5-chloro-2-methoxybenzamido)-1-benzofuran-2-carboxamide
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Overview
Description
This compound is a chalcone derivative . It has shown promising cytotoxic activity with IC 50 values ranging from 5.24 to 63.12 μm .
Synthesis Analysis
The compound was synthesized as part of a series of chalcone derivatives . The synthesis process involved a Pd-catalyzed C-N cross-coupling .Molecular Structure Analysis
The molecular formula of the compound is C16H11NO4 . The compound has a molecular weight of 281.26 g/mol .Chemical Reactions Analysis
The compound has been evaluated for its cytotoxic potential . It has shown significant antiproliferative activity in the MDA-MB-231 cell line .Physical and Chemical Properties Analysis
The compound has a molecular weight of 281.26 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 4 . The compound has a Rotatable Bond Count of 2 . The Topological Polar Surface Area is 60.7 Ų .Scientific Research Applications
Serotonin-3 (5-HT3) Receptor Antagonists
Research has explored the synthesis and evaluation of 3-substituted 5-chloro-2-methoxybenzamides for their serotonin-3 (5-HT3) receptor binding affinity. These compounds, including zacopride and azasetron derivatives, were investigated for their potential as 5-HT3 receptor antagonists, which could have implications in treating conditions like nausea and vomiting associated with chemotherapy (T. Kuroita, M. Sakamori, T. Kawakita, 1996).
Dopamine D(3) Receptor Ligands
Another study focused on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides, examining their potential as selective dopamine D(3) receptor ligands. Modifications to the compound PB12 led to the identification of derivatives with moderate D(3) receptor affinity, which could be relevant for developing treatments for disorders related to dopamine dysregulation (M. Leopoldo et al., 2002).
Anti-Inflammatory and Analgesic Agents
Novel compounds derived from visnaginone and khellinone, with structural features similar to the compound of interest, have been synthesized and shown to possess anti-inflammatory and analgesic properties. These compounds were evaluated as cyclooxygenase-1/2 (COX-1/2) inhibitors and could offer a basis for developing new therapeutic agents in this domain (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).
Sigma-1 Receptor Antagonists
Investigations into N-alkyl-2-(substitutedbenzamido) benzamides have been conducted to explore their potential as sigma-1 receptor antagonists. These compounds, including the design and synthesis process, were evaluated for their cytotoxic activities against cancer cell lines, highlighting the therapeutic potential in cancer treatment (Eman H. Youssef et al., 2020).
Mechanism of Action
The compound has been investigated for its effect on cell membrane blebbing, chromatin condensation, DNA fragmentation, Hoechst staining, annexin V, and cell cycle arrest (G2/M) . The studies indicated a reduction of mitochondrial membrane potential and an increase in the levels of caspase-3 and caspase-7 .
Future Directions
The compound and its derivatives have shown promising cytotoxic activity, suggesting they could be further investigated for their potential as anticancer agents . They could serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-[(5-chloro-2-methoxybenzoyl)amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17ClN2O6/c1-30-17-8-6-13(25)10-16(17)23(28)27-21-15-4-2-3-5-18(15)33-22(21)24(29)26-14-7-9-19-20(11-14)32-12-31-19/h2-11H,12H2,1H3,(H,26,29)(H,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJAYBKRXVWUCST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)NC4=CC5=C(C=C4)OCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17ClN2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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